molecular formula C7H4Br2NNaO2 B2558152 Sodium;2-(2,6-dibromopyridin-4-yl)acetate CAS No. 2418716-72-8

Sodium;2-(2,6-dibromopyridin-4-yl)acetate

Cat. No.: B2558152
CAS No.: 2418716-72-8
M. Wt: 316.912
InChI Key: PZJSOJNICRGZAC-UHFFFAOYSA-M
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Description

Sodium;2-(2,6-dibromopyridin-4-yl)acetate is a chemical compound with the molecular formula C7H4Br2NO2Na. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound is known for its unique structure, which includes a pyridine ring substituted with bromine atoms at the 2 and 6 positions, and an acetate group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-(2,6-dibromopyridin-4-yl)acetate typically involves the bromination of 4-pyridylacetic acid followed by neutralization with sodium hydroxide. The reaction conditions often require a solvent such as acetic acid and a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is carried out under controlled temperatures to ensure the selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols or amines.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds like substituted pyridines.

Scientific Research Applications

Sodium;2-(2,6-dibromopyridin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium;2-(2,6-dibromopyridin-4-yl)acetate involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the acetate group play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

    2,6-Dibromopyridine: Lacks the acetate group, making it less reactive in certain substitution reactions.

    4-Bromo-2,6-dimethylpyridine: Contains methyl groups instead of the acetate group, altering its chemical properties and reactivity.

    2,6-Dibromo-4-methylpyridine: Similar structure but with a methyl group instead of the acetate group, affecting its solubility and reactivity.

Uniqueness: Sodium;2-(2,6-dibromopyridin-4-yl)acetate is unique due to the presence of both bromine atoms and the acetate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

sodium;2-(2,6-dibromopyridin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2.Na/c8-5-1-4(3-7(11)12)2-6(9)10-5;/h1-2H,3H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJSOJNICRGZAC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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